molecular formula C27H22O8 B12104397 1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E CAS No. 5334-19-0

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E

Cat. No.: B12104397
CAS No.: 5334-19-0
M. Wt: 474.5 g/mol
InChI Key: PUALUCOESOGESO-UHFFFAOYSA-N
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Description

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E is a derivative of glucose, a simple sugar that is a fundamental building block in biochemistry.

Preparation Methods

The synthesis of 1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E typically involves the esterification of glucose with benzoic acid derivatives. One common method is through the reaction of glucose with acetic anhydride, followed by hydrolysis to yield the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E undergoes various chemical reactions, including:

Scientific Research Applications

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E involves its interaction with specific molecular targets and pathways. The benzoate groups enhance its ability to interact with enzymes and other proteins, potentially altering their activity. This interaction can lead to changes in metabolic pathways and biochemical processes .

Comparison with Similar Compounds

1,6-Anhydro-B-D-glucose 2,3,4-tribenzoat E can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c28-24(17-10-4-1-5-11-17)33-21-20-16-31-27(32-20)23(35-26(30)19-14-8-3-9-15-19)22(21)34-25(29)18-12-6-2-7-13-18/h1-15,20-23,27H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALUCOESOGESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-19-0
Record name 1, TRIBENZOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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